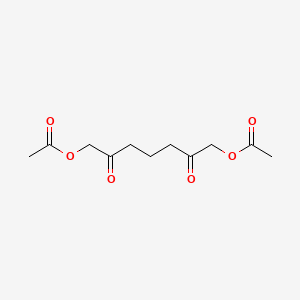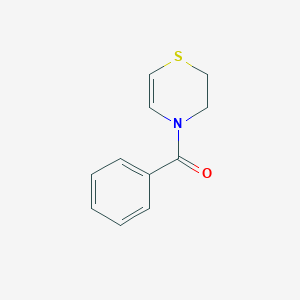
(2,3-Dihydro-4H-1,4-thiazin-4-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dihydro-4H-1,4-thiazin-4-yl)(phenyl)methanone is a heterocyclic compound that features a thiazine ring fused with a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydro-4H-1,4-thiazin-4-yl)(phenyl)methanone typically involves the cyclization of an imine with a thiocarboxylic acid. One common method is the cyclization of an imine with a 3-thiocarboxylic acid . The reaction conditions often include the use of solvents such as ethanol or dioxane and may require heating under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry are increasingly being applied to the synthesis of thiazine derivatives, aiming to reduce environmental impact and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: (2,3-Dihydro-4H-1,4-thiazin-4-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are frequently employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives .
Aplicaciones Científicas De Investigación
(2,3-Dihydro-4H-1,4-thiazin-4-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of (2,3-Dihydro-4H-1,4-thiazin-4-yl)(phenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparación Con Compuestos Similares
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar thiazine ring structure and exhibit comparable biological activities.
Benzothiazines: These derivatives also contain a thiazine ring and are known for their medicinal properties.
Uniqueness: (2,3-Dihydro-4H-1,4-thiazin-4-yl)(phenyl)methanone is unique due to its specific combination of a thiazine ring with a phenyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
64416-12-2 |
|---|---|
Fórmula molecular |
C11H11NOS |
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
2,3-dihydro-1,4-thiazin-4-yl(phenyl)methanone |
InChI |
InChI=1S/C11H11NOS/c13-11(10-4-2-1-3-5-10)12-6-8-14-9-7-12/h1-6,8H,7,9H2 |
Clave InChI |
KZHIOZSYPGDCKB-UHFFFAOYSA-N |
SMILES canónico |
C1CSC=CN1C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


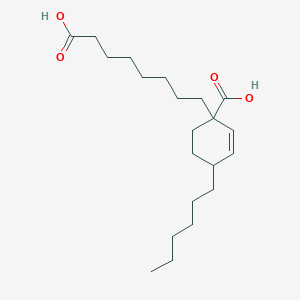
![5-[2-Methyl-5-(propan-2-yl)phenyl]oxolan-2-one](/img/structure/B14508071.png)
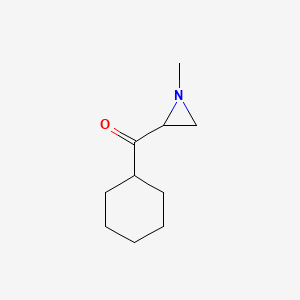
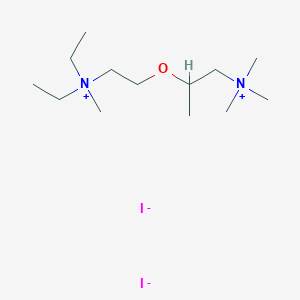
![[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene](/img/structure/B14508083.png)

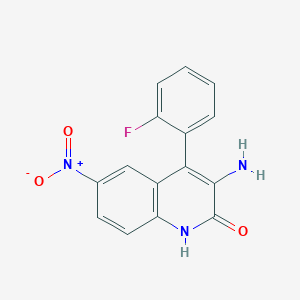
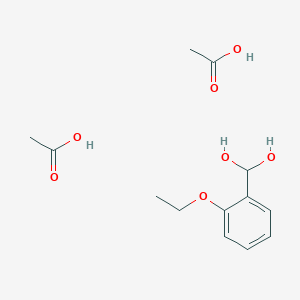
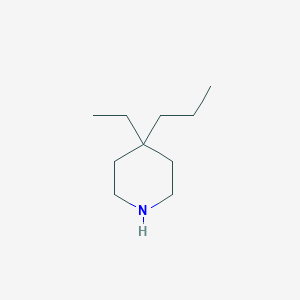


![N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B14508112.png)
![1-Propanoyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B14508118.png)
